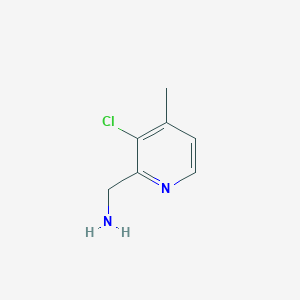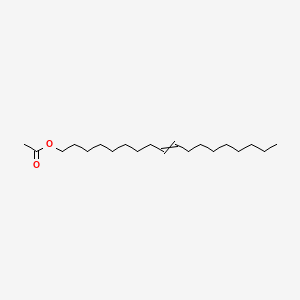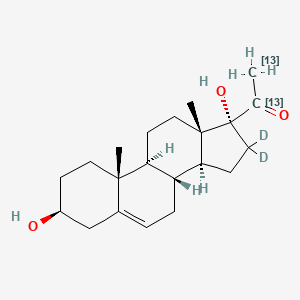
17alpha-Hydroxypregnenolone-13C2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Hydroxypregnenolone-13C2,d2 is a labeled analog of 17alpha-Hydroxypregnenolone, where the compound is tagged with stable isotopes of carbon (13C) and deuterium (d2). This labeling is often used in scientific research to trace and quantify the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxypregnenolone-13C2,d2 involves the incorporation of stable isotopes into the parent compound, 17alpha-Hydroxypregnenolone. This process typically requires the use of isotopically labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The production is followed by rigorous purification steps, including chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
17alpha-Hydroxypregnenolone-13C2,d2 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 17alpha-Hydroxyprogesterone-13C2,d2, while reduction can revert it back to the parent compound .
Scientific Research Applications
17alpha-Hydroxypregnenolone-13C2,d2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry to study metabolic pathways and enzyme kinetics.
Biology: Employed in studies of steroidogenesis and hormone regulation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 17alpha-Hydroxypregnenolone-13C2,d2 involves its role as a precursor in the biosynthesis of various steroid hormones. It acts on specific enzymes and pathways involved in steroidogenesis, influencing the production of hormones like cortisol and dehydroepiandrosterone (DHEA). The labeled isotopes allow researchers to trace its metabolic fate and understand its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
17alpha-Hydroxypregnenolone: The parent compound without isotopic labeling.
17alpha-Hydroxyprogesterone: A downstream product in the steroidogenesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone.
Uniqueness
The uniqueness of 17alpha-Hydroxypregnenolone-13C2,d2 lies in its isotopic labeling, which provides a powerful tool for tracing and quantifying the compound in complex biological systems. This makes it invaluable in research settings where precise measurement and tracking are essential .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1 |
InChI Key |
JERGUCIJOXJXHF-BGWGJJMFSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H] |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


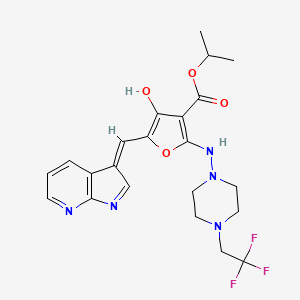
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
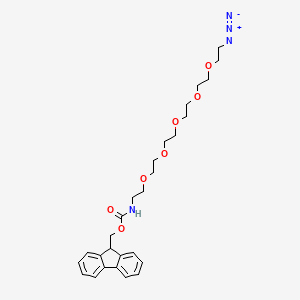
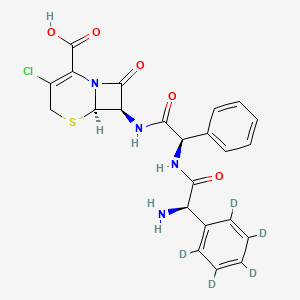

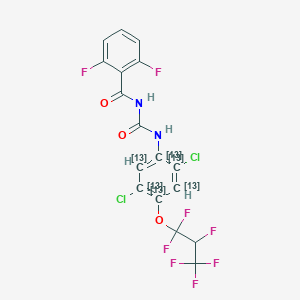
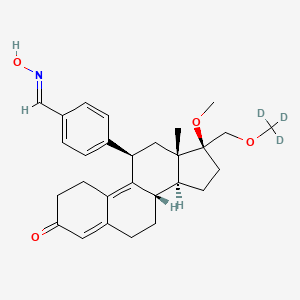
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

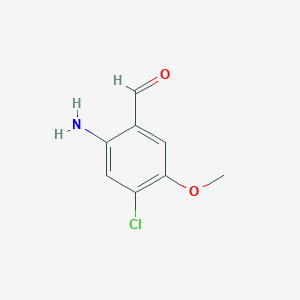
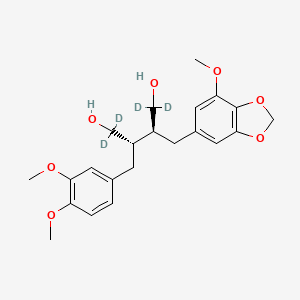
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
